N3-[3,5-di(trifluoromethyl)phenyl]-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide
Description
N3-[3,5-di(trifluoromethyl)phenyl]-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide (CAS: 256329-58-5) is a fluorinated benzofuran carboxamide derivative with a molecular weight of 459.24 g/mol . Its structure features a benzo[b]furan core substituted with four fluorine atoms at positions 4,5,6,7, a methyl group at position 2, and a 3,5-di(trifluoromethyl)phenyl carboxamide moiety at position N2.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H7F10NO2/c1-5-9(10-11(19)12(20)13(21)14(22)15(10)31-5)16(30)29-8-3-6(17(23,24)25)2-7(4-8)18(26,27)28/h2-4H,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOWLCYGAYWKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=C(C(=C2F)F)F)F)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H7F10NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N3-[3,5-di(trifluoromethyl)phenyl]-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide (hereafter referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of Compound A, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
Compound A features a complex structure characterized by multiple fluorinated groups and a benzo[b]furan core. Its molecular formula is , indicating a high degree of fluorination which may influence its biological interactions.
The biological activity of Compound A is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Compounds with trifluoromethyl groups have been shown to modulate the activity of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's .
- Antioxidant Properties : Some studies suggest that fluorinated compounds can exhibit antioxidant properties, potentially protecting cells from oxidative stress .
Enzyme Inhibition Studies
Recent studies have evaluated the inhibitory effects of Compound A on AChE and BuChE. For instance:
- IC50 Values : The compound demonstrated moderate inhibition with IC50 values ranging from 18.2 to 196.6 μmol/L for AChE and 9.2 to 196.2 μmol/L for BuChE. These values suggest that while Compound A is not the most potent inhibitor compared to established drugs like rivastigmine, it offers a promising scaffold for further development .
Cytotoxicity Assessments
Cytotoxicity assays conducted on various cancer cell lines revealed that Compound A exhibits selective cytotoxicity. The compound was tested against several cell lines including:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
These results indicate that Compound A has significant potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic window.
Case Studies and Applications
- Neuroprotective Agents : Given its activity on cholinesterases, Compound A may be explored for its neuroprotective effects in models of Alzheimer’s disease. Preliminary studies suggest it could enhance cholinergic transmission in neuronal cultures .
- Anticancer Therapeutics : The selective cytotoxicity observed in cancer cell lines points towards the potential application of Compound A in cancer therapy. Further studies are necessary to elucidate its mechanism and optimize its efficacy against specific cancer types.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized into two groups: fluorinated benzofuran derivatives and carboxamide-based pesticides . Below is a detailed comparison:
Structural Comparison
Pharmacological and Agrochemical Performance
- Ryanodine Receptor Activity: Chlorantraniliprole (RyR activator) and the target compound share a mechanism targeting insect RyR channels, but the latter’s benzofuran core may offer improved selectivity or reduced cross-resistance .
- Toxicity Profile: Fluorinated carboxamides like the target compound generally exhibit lower mammalian toxicity compared to organophosphates, a critical advantage in modern pesticide development .
Research Findings and Patent Context
- Synthetic Challenges : The synthesis of tetrafluoro-substituted benzofurans requires specialized fluorination protocols, increasing production costs compared to simpler analogs like flutolanil .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
